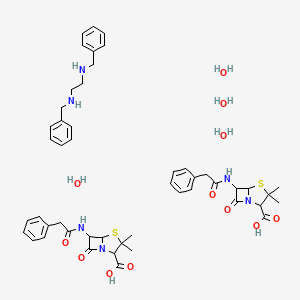

Benzathine penicilline G tetrahydrate

Description

BenchChem offers high-quality Benzathine penicilline G tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzathine penicilline G tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKTXGNSOORHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H64N6O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzathine penicillin G tetrahydrate mechanism of action on gram-positive bacteria

Executive Summary

Benzathine Penicillin G Tetrahydrate (BPG) represents a unique intersection of crystallography and pharmacology. Unlike water-soluble beta-lactams that rely on peak serum concentration (

This guide analyzes the mechanism of action through two distinct lenses:

-

Pharmacodynamics (PD): The molecular inhibition of Penicillin-Binding Proteins (PBPs) in Treponema pallidum and Streptococcus pyogenes.

-

Pharmacokinetics (PK): The physicochemical hydrolysis of the tetrahydrate crystal that sustains therapeutic levels (

) for 14–30 days.

Molecular Architecture: The Tetrahydrate Crystal

The "tetrahydrate" designation is not merely a label; it is the functional engine of the drug. BPG is formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine.

Physicochemical Properties[1][2]

-

Chemical Formula:

[1] -

Solubility: Extremely low (~0.15 mg/mL in water).

-

Lattice Stability: The water molecules in the tetrahydrate form stabilize the crystal lattice, preventing rapid hydration and dissolution.

Impact on Mechanism:

Upon intramuscular injection, the tetrahydrate crystals form a depot. The rate of drug release is not determined by blood flow, but by the dissolution rate (

Pharmacodynamics: The Lethal Event

Once solubilized, the free Penicillin G molecule targets the bacterial cell wall. The mechanism is a multi-stage cascade leading to osmotic lysis.

Target Specificity: Gram-Positive Bacteria

BPG is the gold standard for Group A Streptococci (GAS) and Syphilis due to specific high-affinity targets.

| Organism | Primary Targets (PBPs) | Mechanism of Susceptibility |

| Streptococcus pyogenes | PBP2x, PBP1a, PBP1b | Unlike S. pneumoniae, S. pyogenes rarely develops mutations in PBP2x, maintaining universal susceptibility [1]. |

| Treponema pallidum | Tp47, PBP 180, 89, 80 kDa | Tp47 is a unique PBP with weak beta-lactamase activity but high affinity for Penicillin G binding, leading to inhibition [2]. |

The Signaling Pathway

The following diagram illustrates the cascade from PBP binding to cell death.

Figure 1: The dual-action mechanism of Penicillin G: Inhibition of synthesis and triggering of autolytic enzymes.

Pharmacokinetics as Mechanism: The Depot Effect

For BPG, the pharmacokinetics are the mechanism. The drug's ability to cure Syphilis relies on maintaining a concentration > 0.018 µg/mL for at least 7–10 days to cover the slow replication time of T. pallidum (30–33 hours).

Dissolution Kinetics Pathway

The release follows zero-order or pseudo-first-order kinetics depending on the surface area of the crystal depot.

Figure 2: The dissolution-limited absorption pathway essential for the "Time > MIC" efficacy driver.

Experimental Validation Protocols

To validate the quality and efficacy of Benzathine Penicillin G Tetrahydrate, researchers must assess both the release rate (PK proxy) and the bactericidal activity (PD proxy).

Protocol A: In Vitro Release Test (IVRT)

Standard: Adapted from USP <711> Dissolution and FDA Guidance for Suspensions [3].

Objective: Quantify the dissolution rate of the tetrahydrate crystals to ensure depot consistency.

-

Apparatus: USP Apparatus 2 (Paddle) or Apparatus 4 (Flow-Through Cell).

-

Medium: Phosphate Buffer pH 6.0–7.5 (simulating muscle tissue pH). Volume: 900 mL.

-

Temperature: 37°C ± 0.5°C.

-

Speed: 50–75 RPM (Paddle).

-

Sampling:

-

Timepoints: 2, 4, 8, 12, and 24 hours (extended duration due to slow release).

-

Filter samples (0.45 µm) to remove undissolved crystals.

-

-

Quantification:

-

HPLC Method: C18 Column, UV detection at 254 nm or 263 nm.

-

Mobile Phase: Acetonitrile:Phosphate Buffer (gradient).

-

-

Acceptance Criteria: Release profile must match the reference standard (e.g., < 50% release at 24 hours for depot formulations).

Protocol B: Time-Kill Kinetics Assay

Objective: Confirm bactericidal activity against S. pyogenes or S. aureus.

-

Inoculum Preparation: Prepare a log-phase culture (

CFU/mL) in cation-adjusted Mueller-Hinton broth. -

Drug Exposure:

-

Add BPG (pre-dissolved in DMSO/Buffer) at concentrations of 1x, 4x, and 10x MIC.

-

Note: Since BPG has low solubility, ensure the "solution" concentration represents the free penicillin available, or use hydrolyzed Penicillin G for mechanistic confirmation.

-

-

Incubation: 37°C for 0, 2, 4, 8, and 24 hours.

-

Enumeration: Plate serial dilutions on blood agar.

-

Data Analysis: Plot

CFU/mL vs. Time.-

Bactericidal Definition:

reduction (99.9% kill) within 24 hours.

-

Clinical & Translational Implications

The mechanism described above dictates the clinical use of BPG:

-

Syphilis: The slow replication of T. pallidum requires the long "tail" of the PK curve provided by the tetrahydrate crystal. Soluble penicillin (IV) would require continuous infusion to match this.

-

Resistance: S. pyogenes remains universally susceptible because PBP mutations (like T553K in PBP2x) are rare and often carry a fitness cost [4]. However, formulation quality (crystal size) is critical; if the crystals dissolve too fast, the "depot" fails, leading to therapeutic failure.

References

-

Restricted Sequence Variation in Streptococcus pyogenes Penicillin Binding Proteins. mSphere. (2020).[2] Link

-

A novel beta-lactamase activity from a penicillin-binding protein of Treponema pallidum. Journal of Biological Chemistry. (2004).[3] Link

-

Draft Guidance on Penicillin G Benzathine. FDA. (2025). Link

-

Molecular Targets in Streptococcus pyogenes for the Development of Anti-Virulence Agents. Microorganisms. (2024). Link

-

Penicillin-binding proteins and peptidoglycan of Treponema pallidum. Infection and Immunity. (1990). Link

Sources

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. Frontiers | A review of penicillin binding protein and group A Streptococcus with reduced-β-lactam susceptibility [frontiersin.org]

- 3. A novel beta-lactamase activity from a penicillin-binding protein of Treponema pallidum and why syphilis is still treatable with penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Benzathine Penicillin G Tetrahydrate: A Technical Guide for Long-Acting Injectable Formulation

Executive Summary

Benzathine penicillin G (BPG) tetrahydrate remains a cornerstone in the treatment of syphilis and the secondary prophylaxis of rheumatic heart disease. Administered as a long-acting intramuscular (IM) depot suspension, the pharmacokinetics and clinical success of BPG are inextricably linked to its physicochemical properties. As formulation scientists, we frequently observe that clinical failures—ranging from erratic dissolution profiles to critical needle occlusions (syringeability failures)—often stem from a superficial understanding of the active pharmaceutical ingredient's (API) solid-state chemistry and particle dynamics. This whitepaper systematically dissects the physicochemical parameters of BPG tetrahydrate, establishing self-validating experimental protocols to optimize suspension stability and injectability.

Core Physicochemical Profiling

BPG is a highly lipophilic, poorly water-soluble salt formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine. It crystallizes as a tetrahydrate, a critical structural feature that dictates its thermodynamic stability and dissolution rate in the aqueous environment of muscle tissue.

Solubility and pH-Dependency

The intrinsic aqueous solubility of BPG is exceptionally low (~0.16 mM at pH 5.4), which is the primary driver of its sustained depot effect 1. Because the penicillin G moiety contains a carboxyl group with a pKa of approximately 2.65 12, the solubility of the BPG complex is highly pH-dependent. As the pH increases toward physiological levels (pH 7.4 to 8.9), solubility increases up to 8.5-fold due to the ionization of the carboxyl groups 1. Formulation scientists must buffer the suspension vehicle carefully; deviations in pH can lead to premature API dissolution in the vial, followed by uncontrolled recrystallization and particle growth (Ostwald ripening).

Lipophilicity

With a LogP ranging between 1.12 and 1.83 13, BPG exhibits moderate lipophilicity. This partition coefficient ensures that once the drug slowly dissolves from the solid depot, it readily permeates lipophilic biological membranes, maintaining sustained therapeutic plasma concentrations over 3 to 4 weeks.

Quantitative Data Summary

| Physicochemical Property | Quantitative Value | Formulation & Clinical Implication |

| Molecular Weight | 981.19 g/mol | High molecular weight salt complex; dictates the mass-to-dose ratio in suspension. |

| Aqueous Solubility | ~0.16 mM (at pH 5.4) | Extremely low solubility; serves as the primary mechanism for the long-acting depot effect. |

| pKa (Carboxyl group) | ~2.65 | Acidic nature; solubility increases significantly at higher pH (e.g., 0.485 mM at pH 8.9). |

| Log P (Octanol/Water) | 1.12 – 1.83 | Moderate lipophilicity; facilitates tissue partitioning post-dissolution. |

| Melting Point | 124 °C – 132 °C | Verifies crystalline purity; depression indicates amorphous content or impurities. |

| Target Particle Size (D50) | 10 µm – 25 µm | Critical balance: smaller sizes accelerate dissolution, larger sizes risk needle occlusion. |

Formulation Dynamics: Particle Size, Aggregation, and Syringeability

The most formidable challenge in formulating BPG tetrahydrate is balancing the dissolution rate with syringeability. The suspension must flow smoothly through a 21G or 23G needle without clogging, yet the particles must be large enough to dissolve slowly over a month.

Particle Size Distribution (PSD)

Commercial BPG preparations typically target a median particle size (D50) between 12.5 µm and 24.4 µm [[4]](. If the D50 is too small, the specific surface area increases, accelerating dissolution and shortening the duration of action (per the Noyes-Whitney equation). Conversely, if the particles aggregate into clusters >400 µm, the suspension will bridge and occlude the needle hub, leading to administration failure 45.

Wetting and Dispersion

Because BPG is hydrophobic, it resists wetting in aqueous vehicles. Formulators utilize surfactants such as Polysorbate 20 (Tween 20) or sodium deoxycholate to lower the interfacial tension [[1]](. Tween 20 at concentrations around 0.05% w/v has been shown to prevent needle clogging by sterically stabilizing the microparticles and preventing agglomeration 6.

Workflow for BPG suspension formulation and syringeability optimization.

Self-Validating Experimental Protocols

To ensure batch-to-batch reproducibility and clinical efficacy, the following protocols must be implemented. These methods are designed with internal controls to validate the causality of the results.

Protocol 1: Determination of Particle Size Distribution (PSD) via Laser Diffraction

Objective: To quantify the D10, D50, and D90 of BPG suspensions while preventing artifactual dissolution or aggregation during measurement. Causality Principle: If BPG is dispersed in pure water for analysis, the smaller particles will dissolve immediately, artificially shifting the PSD curve to the right. To prevent this, the dispersant must be a pre-saturated BPG solution.

Step-by-Step Methodology:

-

Dispersant Preparation: Prepare a saturated solution of BPG in deionized water (stirred for 24 hours at 25°C). Filter through a 0.22 µm membrane. Add 0.05% w/v Tween 20 to this filtrate to ensure adequate particle wetting and prevent agglomeration 6.

-

Background Measurement: Fill the laser diffraction dispersion unit with the saturated dispersant and measure the background to ensure optical clarity.

-

Sample Introduction: Gently invert the BPG suspension vial 10 times to ensure homogeneity. Add the suspension dropwise into the dispersion unit until an obscuration rate of 10-15% is achieved.

-

De-agglomeration: Apply mild in-line sonication (e.g., 20 W for 30 seconds) to break up loose, reversible floccules without fracturing the primary crystals [[4]]().

-

Measurement & Analysis: Capture the diffraction pattern using the Mie theory optical model (Refractive Index of BPG ~1.55). Record the D10, D50, and D90 values.

-

Self-Validation: Perform three consecutive measurements on the same aliquot. A variance of <3% in D50 confirms that the particles are neither dissolving nor agglomerating within the instrument.

Protocol 2: Thermal Analysis (DSC/TGA) for Hydration State Verification

Objective: To confirm the tetrahydrate state and detect any polymorphic impurities or amorphous content. Causality Principle: The tetrahydrate form is thermodynamically stable in aqueous suspensions. Partial dehydration during milling or storage can lead to an unstable anhydrous phase, which will rapidly hydrate and cake in the suspension vehicle, ruining syringeability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of BPG powder into an aluminum pan. For Differential Scanning Calorimetry (DSC), use a pin-holed lid to allow water vapor to escape; for Thermogravimetric Analysis (TGA), use an open platinum pan.

-

TGA Execution: Heat the sample from 25°C to 200°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

-

TGA Analysis: Quantify the mass loss between 40°C and 100°C. A mass loss of approximately 7.3% corresponds to the theoretical water content of the tetrahydrate (4 moles of H₂O per mole of BPG).

-

DSC Execution: Heat a parallel sample in the DSC under identical conditions.

-

DSC Analysis: Observe the broad endotherm corresponding to dehydration (correlating with the TGA mass loss), followed by a sharp melting endotherm between 124°C and 132°C 5.

-

Self-Validation: If the melting endotherm is broadened or depressed below 120°C, it indicates the presence of impurities, amorphous content, or residual solvents, necessitating a review of the API crystallization process.

Conclusion

The formulation of Benzathine penicillin G tetrahydrate is a rigorous exercise in physical chemistry. By tightly controlling the pH to manage solubility, optimizing the particle size distribution to balance pharmacokinetics and syringeability, and rigorously verifying the solid-state hydration, scientists can engineer robust, long-acting depot suspensions that ensure patient compliance and therapeutic success.

References

-

A new insight about pharmaceutical dosage forms for benzathine penicillin G. Source: ResearchGate. 1

-

Quality of benzathine penicillin G: A multinational cross‐sectional study. Source: PMC. 4

-

Quality of benzathine penicillin G: A multinational cross-sectional study. Source: ResearchGate. 5

-

Penicillin G | C16H18N2O4S | CID 5904. Source: PubChem. 3

-

The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 134. Penicillins. Source: INCHEM. 2

-

Ultra-long-acting refillable nanofluidic implant confers full protection against SHIV infection in non-human primates. Source: bioRxiv. 6

Sources

- 1. researchgate.net [researchgate.net]

- 2. inchem.org [inchem.org]

- 3. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Benzathine Penicillin G Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is a critical determinant of its physical and chemical properties. For an active pharmaceutical ingredient (API) such as Benzathine Penicillin G Tetrahydrate, a thorough understanding of its crystal structure is paramount. This knowledge underpins crucial aspects of drug development, including formulation design, stability assessment, and ensuring consistent bioavailability. This guide provides a comprehensive overview of the principles and methodologies employed in the crystal structure analysis of this important antibiotic.

Introduction to Benzathine Penicillin G Tetrahydrate: A Molecule of Enduring Significance

Benzathine penicillin G is a long-acting antibiotic, formed as a salt between two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine).[1][2] In its stable form, it crystallizes as a tetrahydrate, with the chemical formula (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂·4H₂O.[3][4] Its low solubility in water contributes to its prolonged therapeutic effect, making it a cornerstone in the treatment of various bacterial infections, including syphilis and streptococcal infections.[2][5]

The crystalline nature of Benzathine Penicillin G Tetrahydrate dictates its dissolution rate and, consequently, its pharmacokinetic profile. Variations in the crystal structure, such as polymorphism, could lead to significant differences in clinical efficacy. Therefore, a definitive analysis of its crystal structure is not merely an academic exercise but a fundamental component of quality control and regulatory compliance in the pharmaceutical industry.

The Cornerstone of Analysis: X-ray Diffraction

X-ray diffraction (XRD) stands as the definitive, non-destructive technique for elucidating the atomic and molecular structure of crystalline materials. The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms within the crystal lattice. This interaction causes the X-rays to be diffracted in a pattern of specific directions and intensities, which is unique to the crystal's structure.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

For an unambiguous determination of a crystal structure, single-crystal X-ray diffraction (SC-XRD) is the most powerful method. This technique requires a high-quality single crystal of the compound, typically with dimensions in the range of 0.1 to 0.5 mm.

The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as illustrated in the following workflow diagram.

Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

-

Crystal Growth: The initial and often most challenging step is to grow single crystals of Benzathine Penicillin G Tetrahydrate of suitable size and quality. This typically involves techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent system. Given its limited solubility in water, organic solvents or solvent mixtures would be explored.

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions and other parameters, leading to a final, accurate crystal structure.

While the specific crystallographic data for Benzathine Penicillin G Tetrahydrate is not publicly available, the SC-XRD analysis would yield the precise unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of all atoms in the asymmetric unit.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Routine Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly valuable in the pharmaceutical industry for routine analysis, quality control, and the study of polymorphism. Instead of a single crystal, PXRD uses a finely powdered sample containing a large number of randomly oriented crystallites.

The resulting PXRD pattern is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to:

-

Identify the crystalline form: By comparing the experimental PXRD pattern to a reference pattern, the identity of the crystalline solid can be confirmed.

-

Detect polymorphism: Different polymorphic forms of the same compound will exhibit distinct PXRD patterns.

-

Assess sample purity: The presence of crystalline impurities will be evident as additional peaks in the PXRD pattern.

-

Monitor batch-to-batch consistency: PXRD is an effective tool for ensuring the consistency of the crystalline form in different batches of the API.

A study on various beta-lactam antibiotics, including benzathine penicillin, has demonstrated the utility of X-ray powder diffraction for their identification based on their unique diffraction patterns.[5]

Physicochemical Properties and Their Link to Crystal Structure

The macroscopic properties of Benzathine Penicillin G Tetrahydrate are a direct consequence of its microscopic crystal structure.

| Property | Value/Description | Implication for Drug Development |

| Chemical Formula | (C₁₆H₁₈N₂O₄S)₂·C₁₆H₂₀N₂·4H₂O | Defines the stoichiometry of the salt and its hydrated form. |

| Molecular Weight | 981.18 g/mol [6] | Essential for dose calculations and formulation development. |

| Appearance | White or almost white, slightly hygroscopic powder.[3] | Important for visual inspection and handling considerations. |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol.[3][5] | A key factor in its long-acting therapeutic profile. |

The arrangement of molecules in the crystal lattice, including the hydrogen bonding network involving the water molecules of hydration, will significantly influence these properties. For instance, the stability of the hydrate is directly related to the strength of the interactions between the water molecules and the penicillin and benzathine ions.

The Broader Context: Solid-State Characterization

While X-ray diffraction is the primary tool for crystal structure determination, a comprehensive understanding of the solid-state properties of Benzathine Penicillin G Tetrahydrate requires a multi-technique approach. Other analytical methods that provide complementary information include:

-

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal behavior of the compound, including melting point, desolvation, and decomposition.

-

Spectroscopy (FTIR, Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecules and can be used to identify functional groups and detect changes in the local chemical environment.

-

Microscopy (SEM, TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the crystals.

Conclusion: The Unwavering Importance of Crystal Structure Analysis

References

-

World Health Organization. (2021). BENZATHINE BENZYLPENICILLIN TETRAHYDRATE Draft proposal for revision in The International Pharmacopoeia. [Link]

-

precisionFDA. PENICILLIN G BENZATHINE. [Link]

-

National Center for Biotechnology Information. (n.d.). Penicillin G benzathine (USP). PubChem. [Link]

-

Al-Talla, Z., & Al-Bawab, A. (2005). X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs. SciSpace. [Link]

-

Tucker, M. G. (2020). Quality of benzathine penicillin G: A multinational cross-sectional study. British Journal of Clinical Pharmacology, 87(4), 1856-1863. [Link]

-

Blair, M., & Tardi, M. (2024). Benzathine Penicillin. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. GSRS [precision.fda.gov]

- 5. BENZATHINE PENICILLINE G TETRAHYDRATE | 41372-02-5 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Synthesis and biosynthesis pathways of Benzathine penicillin G tetrahydrate

An In-Depth Technical Guide to the Synthesis and Biosynthesis of Benzathine Penicillin G Tetrahydrate

Introduction: The Architecture of a Long-Acting Antibiotic

Benzathine penicillin G, a cornerstone in the management of various bacterial infections, stands as a testament to the elegant synergy of microbial biosynthesis and chemical synthesis. Its tetrahydrate form is the active pharmaceutical ingredient (API) in long-acting injectable formulations designed to treat conditions like syphilis and prevent rheumatic fever.[1][2] The clinical efficacy of this drug is rooted in its unique physicochemical properties: extremely low solubility, which allows for the slow release of active penicillin G from an intramuscular depot, resulting in prolonged, low-level therapeutic blood concentrations.[3][4]

This guide provides a detailed exploration of the two fundamental processes that culminate in the production of Benzathine Penicillin G Tetrahydrate. We will first delve into the intricate biosynthetic pathway within the filamentous fungus Penicillium chrysogenum, which forges the core penicillin G molecule. Subsequently, we will examine the precise chemical reaction that pairs two molecules of penicillin G with N,N'-dibenzylethylenediamine (DBED) to form the final, stable, and long-acting salt. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational science and practical methodologies behind this vital antibiotic.

Part I: The Biological Forge - Biosynthesis of Penicillin G

The journey to Benzathine Penicillin G begins within the cellular machinery of Penicillium chrysogenum. The production of the penicillin G molecule is a classic example of secondary metabolism, a complex, compartmentalized process involving a series of enzymatic steps.[5] The entire pathway is built upon the condensation of three precursor amino acids: L-α-aminoadipic acid (A), L-cysteine (C), and L-valine (V).[6]

The Three-Step Enzymatic Cascade

The biosynthesis can be dissected into three critical enzymatic reactions, occurring in different cellular compartments, highlighting a sophisticated subcellular organization.[7][8]

-

Step 1: Tripeptide Formation (Cytosol). The initial step is the non-ribosomal condensation of the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine). This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) , which is encoded by the pcbAB gene.[9] The product is the linear tripeptide, ACV. This foundational step takes place in the cytosol.[8]

-

Step 2: Formation of the Bicyclic Core (Cytosol). The linear ACV tripeptide is then transformed into the first bioactive intermediate, isopenicillin N (IPN) . This is achieved through an oxidative ring closure reaction catalyzed by isopenicillin N synthase (IPNS) , encoded by the pcbC gene. This crucial reaction forms the characteristic bicyclic structure of all penicillins: a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[10] Like the first step, this also occurs in the cytosol.[8]

-

Step 3: Side-Chain Exchange (Peroxisome). The final step in forming penicillin G is the exchange of the L-α-aminoadipyl side chain of IPN for a phenylacetyl group. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT) .[11] This enzymatic step is compartmentalized within microbodies (peroxisomes).[10][8] The phenylacetyl group is supplied from phenylacetic acid (PAA), a precursor fed during the fermentation process.[12] PAA is taken up by the fungal cell, activated to phenylacetyl-CoA within the peroxisome, and then used by IAT to synthesize the final Penicillin G molecule, which is then exported from the cell.[8]

The diagram below illustrates the compartmentalized biosynthetic pathway of Penicillin G.

Data Summary: Key Biosynthetic Enzymes

| Enzyme | Gene | Location | Function |

| ACV Synthetase (ACVS) | pcbAB | Cytosol | Condenses L-α-aminoadipic acid, L-cysteine, and L-valine into ACV tripeptide.[10][8] |

| Isopenicillin N Synthase (IPNS) | pcbC | Cytosol | Cyclizes ACV to form the bicyclic core of isopenicillin N.[10][8] |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | penDE | Peroxisome | Exchanges the side chain of IPN with phenylacetyl-CoA to form Penicillin G.[10][8][11] |

Part II: The Chemical Coupling - Synthesis of Benzathine Penicillin G Tetrahydrate

Once penicillin G is produced via fermentation and purified (typically as a potassium or sodium salt), the final step is a chemical synthesis to create the stable, poorly soluble benzathine salt.[13] This process is a straightforward acid-base reaction followed by crystallization.

The Core Reaction

The chemical synthesis involves the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine (DBED).[1][3] DBED is a diamine base that reacts with the carboxylic acid group of two separate penicillin G molecules. This forms a stable salt with a 2:1 stoichiometric ratio of penicillin G to DBED.[3] The resulting salt, Benzathine Penicillin G, then crystallizes with four molecules of water to yield the final tetrahydrate product.[14]

The reaction is typically carried out in a solvent system, such as a mixture of water and a polar organic solvent like ethanol, at a controlled temperature (e.g., 20-30°C).[13] The product precipitates from the solution as a white crystalline powder due to its low solubility.[3][13]

The workflow for this chemical synthesis is depicted below.

Data Summary: Synthesis Parameters

| Parameter | Description | Typical Value/Condition | Reference |

| Reactants | Penicillin G Salt, N,N'-dibenzylethylenediamine Salt | Penicillin G Potassium, DBED Diacetate | [13] |

| Solvent System | Mixture to dissolve reactants and facilitate precipitation | Water and Ethanol | [13] |

| Temperature | Controlled to ensure product quality and stability | 20-30°C | [13] |

| Reaction Time | Stirring period to ensure complete reaction | ~30 minutes post-addition | [13] |

| Purification | Steps to isolate and purify the final product | Filtration, washing with water/ethanol, vacuum drying | [13] |

Part III: Experimental Protocols

The following protocols are generalized, self-validating methodologies representing the core experimental choices for the synthesis of Benzathine Penicillin G Tetrahydrate.

Protocol 1: Laboratory-Scale Synthesis of Benzathine Penicillin G Tetrahydrate

This protocol is adapted from established industrial processes.[13] The causality behind using an aqueous ethanol solution is to effectively dissolve the penicillin G salt while ensuring the final benzathine salt product, which is less soluble, will readily precipitate for efficient recovery.

-

Reactant A Preparation: Dissolve 4.0 kg (10.74 moles) of Penicillin G potassium salt in 40 liters of purified water at 20-30°C.

-

Solvent Addition: Add 72 liters of ethanol to the Penicillin G potassium solution while maintaining the temperature at 20-30°C.

-

Reactant B Preparation: In a separate vessel, dissolve 1.97 kg (5.48 moles) of N,N'-dibenzylethylenediamine diacetate in 56 liters of purified water at 20-30°C.

-

Reaction: Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the Penicillin G potassium solution over approximately 30 minutes with continuous stirring. The controlled addition prevents localized high concentrations and promotes uniform crystal growth.

-

Crystallization: Continue stirring the mixture at 20-30°C for an additional 30 minutes to ensure the reaction and crystallization are complete.

-

Filtration: Filter the resulting white precipitate using a suitable filtration apparatus.

-

Washing: Wash the filter cake sequentially with purified water (e.g., 3 x 16 liters) and ethanol (e.g., 2 x 8 liters) to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the product at 35-40°C under reduced pressure until a constant weight is achieved, yielding a white crystalline powder of Benzathine Penicillin G Tetrahydrate.[13]

Protocol 2: Quality Control and Characterization

To ensure the identity, purity, and quality of the final product, a series of analytical tests are required. The system is self-validating as each test confirms a critical quality attribute of the molecule.

-

Chromatographic Purity (HPLC):

-

Prepare a standard solution of Benzathine Penicillin G reference standard and a sample solution of the synthesized product in a suitable solvent like dimethylformamide and water.[15]

-

Analyze using a validated HPLC method, typically with a C18 column and a gradient mobile phase of phosphate buffer and acetonitrile.

-

The purity should meet pharmacopeial requirements (e.g., >99%).[13] This confirms the absence of starting materials and degradation products.

-

-

Melting Point:

-

Determine the melting point of the dried powder.

-

The observed range should be consistent with reference standards, providing a basic check of identity and purity.[15]

-

-

Water Content (Karl Fischer Titration):

-

Determine the water content using Karl Fischer titration.

-

The result should conform to the theoretical water content of the tetrahydrate form (5.0-8.0%).[14] This validates the correct hydration state of the crystal.

-

-

Particle Size Analysis:

Data Summary: Quality Control Specifications

| Test | Method | Specification | Rationale |

| Purity | HPLC | ≥ 99.0% | Ensures absence of impurities and degradation products.[13] |

| Water Content | Karl Fischer | 5.0% - 8.0% | Confirms the formation of the correct tetrahydrate crystalline form.[14] |

| pH | Potentiometry | 5.0 - 7.5 | Ensures the stability of the final product in suspension.[14] |

| Identity | FTIR / HPLC | Conforms to reference standard | Confirms the chemical structure and identity of the API.[14][15] |

Conclusion

The production of Benzathine Penicillin G Tetrahydrate is a sophisticated process that begins with the harnessing of a natural biosynthetic pathway and concludes with a precise, controlled chemical synthesis. The biological pathway in P. chrysogenum efficiently constructs the complex β-lactam core, while the subsequent chemical reaction confers the desirable pharmacokinetic properties of low solubility and slow release. Understanding the intricate details of both the biosynthetic and synthetic routes—from the enzymatic logic within the fungus to the crystallization kinetics in the reactor—is paramount for ensuring the consistent production of this high-quality, life-saving antibiotic. The methodologies and analytical validations described herein provide a framework for the robust and reliable manufacturing of Benzathine Penicillin G Tetrahydrate for clinical use.

References

-

U.S. Food and Drug Administration. (n.d.). Bicillin® LA (penicillin G benzathine injectable suspension) Disposable Syringe. accessdata.fda.gov. [Link]

-

Nawfa, R., Purnomo, A. S., & Putro, H. S. (2019). Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum. Asian Journal of Chemistry, 31(10), 2261-2264. [Link]

-

Kiel, J. A., van den Berg, M. A., Bovenberg, R. A., & Veenhuis, M. (2014). PENICILLIN G PRODUCTION BY INDUSTRIAL STRAINS OF PENICILLIUM CHRYSOGENUM. Advancements of Microbiology. [Link]

-

Kiel, J. A., et al. (2014). Penicillin g production by industrial strains of penicillium chrysogenum. SciSpace. [Link]

-

Ospina, S. (2023). Penicillin Biosynthesis. News-Medical.Net. [Link]

-

Hillenga, D. J., Versantvoort, H. J., & Driessen, A. J. (1995). Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. Applied and Environmental Microbiology, 61(7), 2589-2595. [Link]

-

Hillenga, D. J., et al. (1995). Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. PMC. [Link]

-

Fernández-Lafuente, R., et al. (1995). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. Biotechnology and Bioengineering. [Link]

-

Meijer, S., et al. (2013). Schematic representation of the penicillin G (PenG) biosynthetic pathway in P. chrysogenum. Public Library of Science. [Link]

-

Alonso, M. J., et al. (1988). Enzymatic synthesis of penicillins. The Journal of Antibiotics, 41(8), 1074-1084. [Link]

-

Aurobindo Pharma Ltd. (n.d.). A Process For The Preparation Of Penicillin G Benzathine. QuickCompany. [Link]

-

Nawfa, R., et al. (2019). (PDF) Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum. ResearchGate. [Link]

-

Bhattacharya, S., et al. (2016). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. International Journal of ChemTech Research. [Link]

-

Castillo, E., et al. (2012). Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids. ResearchGate. [Link]

-

Martín, J. F., et al. (2020). Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity. PMC. [Link]

-

Nawfa, R. (2019). Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum. Asian Journal of Chemistry. [Link]

-

Pfizer Medical - US. (n.d.). BICILLIN® L-A (penicillin G benzathine) Clinical Pharmacology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Penicillin G Benzathine?. [Link]

-

Tucker, C., & Maciag, M. (2024). Benzathine Penicillin. StatPearls - NCBI Bookshelf. [Link]

-

World Health Organization. (2023). Benzathine Benzylpenicillin 2.4 million IU powder and solvent for suspension (LABORATORIO REIG JOFRE, SA). [Link]

-

Avachat, A., et al. (2020). Quality of benzathine penicillin G: A multinational cross‐sectional study. PMC. [Link]

-

Pharmaffiliates. (n.d.). Penicillin G Benzathine Tetrahydrate-impurities. [Link]

-

Pharmaoffer.com. (n.d.). Benzathine benzylpenicillin API Manufacturers & Suppliers. [Link]

-

Sheehan, J. C. (1957). THE CHEMICAL CONVERSION OF PENICILLIN G INTO A BIOLOGICALLY ACTIVE SYNTHETIC PENICILLIN SERIES. Journal of the American Chemical Society. [Link]

-

Al-Akayleh, F., et al. (2014). Preparation and characterization of Benzathine Penicillin G solid dispersions using different hydrophilic carriers. ResearchGate. [Link]

-

World Health Organization. (2021). BENZATHINE BENZYLPENICILLIN TETRAHYDRATE Draft proposal for revision in The International Pharmacopoeia. [Link]

-

Nischitha R. (n.d.). Penicillin g production. SlideShare. [Link]

- Google Patents. (n.d.).

-

Martindale: The Complete Drug Reference. (n.d.). Benzathine Benzylpenicillin(BAN, rINN). [Link]

-

World Health Organization. (2021). BENZATHINE BENZYLPENICILLIN FOR INJECTION Draft proposal for inclusion in The International Pharmacopoeia. [Link]

-

Health PEI. (n.d.). Management of Penicillin and Beta-Lactam Allergy Guidelines. [Link]

-

ASCIA. (n.d.). ASCIA Consensus Statement for the assessment of patients with suspected penicillin allergy. [Link]

-

Perth Children's Hospital. (n.d.). Benzathine Benzylpenicillin. [Link]

-

Worm, M., et al. (2020). Guideline on diagnostic procedures for suspected hypersensitivity to beta-lactam antibiotics. Allergo Journal International. [Link]

-

PRE-PEN. (n.d.). Reconstitution and dilution for penicillin allergy skin testing. [Link]

Sources

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CAS 1538-09-6: Benzathine penicillin | CymitQuimica [cymitquimica.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

- 7. news-medical.net [news-medical.net]

- 8. plos.figshare.com [plos.figshare.com]

- 9. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. am-online.org [am-online.org]

- 11. Enzymatic synthesis of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. A Process For The Preparation Of Penicillin G Benzathine [quickcompany.in]

- 14. cdn.who.int [cdn.who.int]

- 15. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US3351527A - Stabilized benzathine penicillin compositions - Google Patents [patents.google.com]

The Antibacterial Spectrum and Pharmacodynamics of Benzathine Penicillin G Tetrahydrate: A Comprehensive Technical Guide

Executive Summary

Benzathine penicillin G tetrahydrate (BPG) remains a cornerstone of antimicrobial therapy, distinguished not by a novel mechanism of action, but by its unique physicochemical properties. As a highly insoluble tetrahydrate salt formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine, BPG functions as an in vivo depot[1]. For drug development professionals and clinical microbiologists, understanding BPG requires a paradigm shift: its efficacy is driven less by peak serum concentrations (

This whitepaper provides an in-depth analysis of BPG’s antibacterial spectrum, the causality behind its pharmacodynamic behavior, and the self-validating experimental protocols required to accurately assess its in vitro efficacy.

Molecular Mechanism of Action & The Depot Effect

To understand the antibacterial spectrum of BPG, one must first deconstruct its pharmacokinetics. BPG is essentially a prodrug formulation. Upon intramuscular injection, the tetrahydrate crystal lattice undergoes slow dissolution in the interstitial fluid. This dissolution is the rate-limiting step, creating a "flip-flop" pharmacokinetic profile where the rate of absorption is significantly slower than the rate of elimination[2].

Once dissolved, the compound hydrolyzes to release active benzylpenicillin (Penicillin G). The active Penicillin G then covalently binds to Penicillin-Binding Proteins (PBPs)—specifically transpeptidases—located on the inner membrane of the bacterial cell wall[3]. By inhibiting the cross-linking of peptidoglycan chains, Penicillin G compromises the structural integrity of the cell wall, leading to osmotic instability, autolysin activation, and ultimately, bacterial lysis[4].

Fig 1: Pharmacodynamic pathway of Benzathine Penicillin G Tetrahydrate from depot to bacterial lysis.

Because BPG yields prolonged but low peak serum concentrations (typically 0.15 to 0.03 units/mL over 14 to 30 days)[5], its clinical utility is strictly limited to highly susceptible organisms with slow replication rates or exceptionally low MICs.

The Antibacterial Spectrum: A Quantitative Analysis

The antibacterial spectrum of BPG is narrow but highly potent against specific Gram-positive cocci and spirochetes. It lacks efficacy against most Gram-negative bacilli due to the protective outer lipopolysaccharide membrane, which prevents the bulky penicillin molecule from reaching the periplasmic PBPs[6]. Furthermore, it is rapidly hydrolyzed by beta-lactamases, rendering it ineffective against penicillinase-producing Staphylococcus aureus[6].

Key Susceptible Pathogens

-

Treponema pallidum: The causative agent of syphilis. T. pallidum has a slow replication time (approx. 30-33 hours) and requires sustained low-dose penicillin exposure (>0.018 µg/mL for 7-10 days) for eradication. BPG is the global gold standard for this indication[1].

-

Streptococcus pyogenes (Group A Streptococcus - GAS): Universally susceptible to penicillin. BPG is utilized for the primary prevention of rheumatic fever and treatment of streptococcal pharyngitis[2]. To date, no confirmed clinical isolates of S. pyogenes have demonstrated penicillin resistance[7].

Quantitative Susceptibility Profile

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for the active moiety (Penicillin G) against target organisms, contextualized with Clinical and Laboratory Standards Institute (CLSI) breakpoints[8].

| Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Susceptibility Breakpoint | Clinical Efficacy Profile |

| Treponema pallidum | < 0.01 | < 0.01 | N/A (Universally Susceptible) | Eradication (Gold Standard) |

| Streptococcus pyogenes | ≤ 0.015 | ≤ 0.03 | ≤ 0.12 µg/mL | Eradication |

| Streptococcus agalactiae | 0.03 | 0.06 | ≤ 0.12 µg/mL | Highly Effective |

| Streptococcus pneumoniae | 0.03 | 1.0* | ≤ 0.06 µg/mL (Meningitis) | Strain-Dependent (Variable) |

*Note: S. pneumoniae exhibits variable susceptibility due to chromosomal mutations altering PBP affinity, not beta-lactamase production.

Experimental Methodologies: Susceptibility & Kinetics

When designing in vitro experiments for BPG, scientists must account for its extreme hydrophobicity. Testing the tetrahydrate salt directly in aqueous broth leads to precipitation and artificially inflated MIC values. Causality in experimental design: To accurately assess the pharmacodynamics of the drug as it exists at the site of infection, researchers must either test the active moiety (Penicillin G sodium/potassium) or utilize specialized organic solvent systems (e.g., low-concentration DMSO) to ensure complete dissolution of the tetrahydrate before serial dilution.

Protocol 1: Self-Validating Broth Microdilution for MIC Determination

This protocol adheres to CLSI M100 guidelines[8] and incorporates internal validation mechanisms to ensure data integrity.

Step-by-Step Methodology:

-

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae or S. pyogenes, supplement with 2-5% lysed horse blood (LHB) to support robust growth.

-

Compound Dissolution: Dissolve BPG reference standard in 100% DMSO to create a 10,000 µg/mL stock. Dilute immediately in CAMHB to achieve a working concentration of 32 µg/mL (final DMSO concentration <1%, preventing solvent-induced toxicity).

-

Serial Dilution: Perform 2-fold serial dilutions in a 96-well microtiter plate to achieve a testing range of 16 µg/mL down to 0.001 µg/mL.

-

Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

CFU/mL). Dilute 1:20, and inoculate 10 µL per well to achieve a final well concentration of -

Self-Validating Controls (Critical):

-

Growth Control: Broth + Inoculum (No antibiotic). Validates organism viability.

-

Sterility Control: Broth only. Validates aseptic technique.

-

QC Strain: Run S. pneumoniae ATCC 49619 in parallel. The assay is only valid if the QC strain MIC falls strictly within the CLSI acceptable range of 0.25 - 1.0 µg/mL.

-

-

Incubation & Readout: Incubate at 35°C in 5% CO₂ for 20-24 hours. The MIC is the lowest concentration completely inhibiting visual growth.

Fig 2: Self-validating broth microdilution workflow for determining penicillin susceptibility.

Protocol 2: Time-Kill Kinetics Assay

Causality: MIC only provides a static snapshot of inhibition. Because beta-lactams are time-dependent bactericidal agents, a time-kill assay is required to prove that prolonged exposure to low concentrations (mimicking the BPG depot effect) actively lyses the bacteria over time.

-

Preparation: Prepare flasks containing CAMHB with Penicillin G at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

-

Inoculation: Introduce the test organism at a starting inoculum of

CFU/mL. -

Kinetic Sampling: At time intervals

and -

Neutralization & Plating: Immediately dilute aliquots in cold saline containing penicillinase (to halt the antibiotic action) and plate on tryptic soy agar.

-

Analysis: A

decrease in CFU/mL compared to the starting inoculum indicates bactericidal activity. For BPG surrogates, maximal kill rates are typically observed at just 2x to 4x MIC, proving that massive dose escalations do not increase the rate of bacterial death—only the duration of exposure matters.

Conclusion

Benzathine penicillin G tetrahydrate remains a masterclass in pharmacokinetic engineering. By converting a rapidly cleared beta-lactam into a slow-release tetrahydrate crystal, it perfectly aligns the drug's delivery mechanism with its time-dependent pharmacodynamics. For drug developers and laboratory scientists, acknowledging the physical limitations of the tetrahydrate salt in vitro while leveraging its depot capabilities in vivo is essential for accurate susceptibility testing and clinical application.

References

1.1[1] 2.7[7] 3.3[3] 4.4[4] 5.2[2] 6. 5[5] 7. 6[6] 8. 8[8]

Sources

- 1. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Penicillin G Benzathine: Uses, Side Effects & Dosage | Healio [healio.com]

- 6. Penicillins - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

Degradation Kinetics of Benzathine Penicillin G Tetrahydrate in Aqueous Solutions

[1]

Executive Summary

Benzathine Penicillin G (BPG) tetrahydrate represents a unique challenge in pharmaceutical stability profiling. Unlike simple solution-state antibiotics, BPG derives its clinical utility—and its complex degradation kinetics—from its extremely low aqueous solubility (~0.15 mg/mL). This guide provides a mechanistic analysis of BPG degradation, distinguishing between intrinsic solution kinetics (pseudo-first-order) and suspension kinetics (pseudo-zero-order). It details the hydrolysis pathways, pH-rate profiles, and validated HPLC protocols required for precise stability assessment in drug development.

Mechanistic Analysis: The Dual-State Degradation Model

To understand BPG stability, one must decouple the solid-state equilibrium from the chemical degradation event. BPG exists in a dynamic equilibrium between its solid crystalline form (tetrahydrate) and its dissociated ions in solution.

1.1 The Dissociation-Degradation Coupling

The degradation process is governed by the Solubility Product Principle . The rate-limiting step for the disappearance of the solid drug is often the chemical hydrolysis of the dissolved fraction, which drives further dissolution to maintain equilibrium.

-

Dissolution Equilibrium:

-

Note: The benzathine counter-ion acts as a solubility limiter, creating a "depot" effect.

-

-

Chemical Hydrolysis (The Driver): The beta-lactam ring of the dissolved Penicillin G anion is susceptible to nucleophilic attack by water (hydrolysis), catalyzed by hydronium (

) or hydroxide (-

Acidic Conditions: Rearrangement to Penillic Acid or hydrolysis to Penicilloic Acid .

-

Neutral/Alkaline Conditions: Direct hydrolysis to Penicilloic Acid (inactive).

-

1.2 Reaction Order Distinction

-

In Solution (Intrinsic): The reaction is Pseudo-First-Order .[1] The rate depends on the concentration of dissolved Penicillin G.

-

In Suspension (Apparent): The reaction is Pseudo-Zero-Order .[2] Because

is clamped at saturation solubility (

Visualization: Degradation Pathways[1][3]

The following diagram illustrates the coupled equilibrium and irreversible degradation pathways.

Figure 1: Coupled dissolution-degradation pathway of Benzathine Penicillin G. The solid phase replenishes the solution phase, driving zero-order apparent kinetics.

Kinetic Profiling Data

The stability of BPG is heavily dependent on pH and temperature. The following data summarizes typical rate constants and stability windows.

3.1 pH-Rate Profile

The degradation rate constant (

-

Maximum Stability: pH 6.0 – 6.8 (Citrate buffered).

-

Instability: Rapid degradation below pH 4.5 (acid catalysis) and above pH 8.0 (base catalysis).

| Parameter | Acidic (pH 4.0) | Neutral (pH 6.5) | Alkaline (pH 9.0) |

| Dominant Mechanism | Acid-catalyzed rearrangement | Water attack (slow) | Base-catalyzed hydrolysis |

| Primary Product | Penillic Acid | Penicilloic Acid | Penicilloic Acid |

| Relative Rate ( | ~100x | 1x (Reference) | ~50x |

| Shelf-Life Implications | Unstable; requires buffering | Optimal for suspension | Unstable |

3.2 Temperature Dependence (Arrhenius)

BPG degradation follows the Arrhenius equation:

-

Activation Energy (

): Approximately 85–95 kJ/mol for the hydrolysis reaction. -

Q10 Coefficient: ~3.0 (Reaction rate triples for every 10°C rise).

Storage Recommendation:

-

2°C – 8°C: Essential for long-term storage (24 months).

-

< 30°C: Stable for short excursions (approx. 2 months), but degradation accelerates significantly.

Experimental Protocol: Kinetic Assessment

To accurately determine the degradation kinetics, one must separate the degradation products from the parent compound using a stability-indicating HPLC method.

4.1 Reagents & Equipment

-

Instrument: HPLC with UV Detector (Diode Array preferred for peak purity).

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[3]

-

Mobile Phase A: 0.05M Phosphate Buffer (pH 3.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Solvent: Water:Acetonitrile (50:50) for sample dissolution.

4.2 Workflow Diagram

Figure 2: Workflow for the kinetic assessment of BPG stability via HPLC.

4.3 Step-by-Step Methodology

-

Standard Preparation: Dissolve USP Reference Standard BPG in mobile phase to create a 1.0 mg/mL stock.

-

Sample Incubation: Prepare aqueous suspensions of BPG buffered at pH 4.0, 6.5, and 9.0. Incubate at 25°C, 37°C, and 45°C.

-

Sampling: At defined intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots.

-

Quenching: Immediately dilute the aliquot into the dissolving solvent (Water:ACN) to dissolve any remaining solid BPG and stop the "suspension" equilibrium. This measures total remaining drug.

-

Analysis: Inject 20 µL into the HPLC.

-

Flow Rate: 1.0 mL/min.[4]

-

Gradient: 10% B to 60% B over 20 mins.

-

Detection: 220 nm (optimal for amide bond detection).

-

Formulation Stabilization Strategies

Based on the kinetic profile, the following strategies are critical for BPG product development:

-

Buffering: Maintain pH strictly between 6.0 and 7.0 using Citrate or Phosphate buffers. Citrate is often preferred for compatibility with parenteral injection.

-

Particle Size Control: While larger particles dissolve slower (extending the "depot" effect in vivo), they also reduce the surface area available for saturation in the vial, potentially improving suspension stability.

-

Cold Chain: Strict adherence to 2-8°C storage is non-negotiable for long-term shelf life due to the high activation energy (

) of beta-lactam hydrolysis. -

Excipients: Use of povidone (PVP) or lecithin can stabilize the suspension physically, preventing caking which ensures consistent redispersion and dosing, though they do not chemically inhibit hydrolysis.

References

-

USP Monographs. (2023). Penicillin G Benzathine Injectable Suspension. United States Pharmacopeia.[5] Link

-

Gershenfeld, L., & Greene, A. (1966). Kinetics of reactions involved in Penicillin allergy. Journal of Pharmaceutical Sciences. Link

-

World Health Organization (WHO). (2022).[5][6] Notes on the design of bioequivalence studies: Benzathine benzylpenicillin. WHO Prequalification Team.[6] Link

- Regna, P. P. (1955). Chemistry of Penicillin. In: Antibiotics. Academic Press.

-

Wyeth Pharmaceuticals. (2020). Bicillin L-A (Penicillin G Benzathine) Prescribing Information. FDA.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 3. wapcpjournal.org.ng [wapcpjournal.org.ng]

- 4. researchgate.net [researchgate.net]

- 5. Quality of benzathine penicillin G: A multinational cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. extranet.who.int [extranet.who.int]

- 7. accessdata.fda.gov [accessdata.fda.gov]

A Deep Dive into the Molecular Architecture of Sustained Action: The Case of Benzathine Penicillin G Tetrahydrate

This technical guide provides an in-depth exploration of the molecular and physicochemical principles that underpin the long-acting properties of Benzathine Penicillin G Tetrahydrate. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships between the drug's unique chemical structure, its formulation as a crystalline suspension, and its resulting pharmacokinetic profile, which is crucial for the effective treatment of specific bacterial infections.

Introduction: The Imperative for Long-Acting Formulations

The therapeutic efficacy of an antimicrobial agent is intrinsically linked to its ability to maintain concentrations above the minimum inhibitory concentration (MIC) at the site of infection for a sufficient duration. For antibiotics like Penicillin G, which have a relatively short biological half-life, frequent dosing is required to achieve this, leading to potential issues with patient adherence and fluctuating drug levels. Long-acting injectable (LAI) formulations are a critical drug delivery strategy designed to overcome these limitations. By creating a depot at the injection site, LAIs facilitate a slow and sustained release of the active pharmaceutical ingredient (API), ensuring prolonged therapeutic coverage from a single administration.[1][2]

Benzathine Penicillin G is a cornerstone of long-acting antibiotic therapy, primarily used for infections caused by highly susceptible gram-positive organisms like Streptococcus pyogenes and Treponema pallidum.[3] Its unparalleled clinical success in the prevention of rheumatic fever and the treatment of syphilis is a direct consequence of its molecular design.[3][4][5] This guide will deconstruct the molecular basis for this sustained action, from its fundamental chemistry to the analytical methods used for its characterization.

The Molecular Cornerstone: Structure and Physicochemical Properties

The long-acting nature of Benzathine Penicillin G is not an attribute of the Penicillin G molecule itself, but rather of the specific salt form into which it is engineered. The molecule is a salt formed from the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine, an organic base also known as benzathine.[6][7] This specific 2:1 stoichiometric relationship, along with the incorporation of four water molecules in its stable crystalline form (tetrahydrate), is fundamental to its properties.[6][8][9]

Chemical Name: (2S, 5R, 6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1), tetrahydrate.[6]

The key to its prolonged action lies in its exceptionally low aqueous solubility.[3][6] A draft proposal for The International Pharmacopoeia describes it as "very slightly soluble in water".[10] This poor solubility is a direct result of the high crystal lattice energy of the salt. The large, bulky, and hydrophobic benzathine molecule, sandwiched between two penicillin G molecules and stabilized by water molecules within the crystal structure, creates a highly stable, low-energy solid state that strongly resists dissolution in the aqueous environment of muscle tissue.

Diagram: From Molecular Salt to Therapeutic Action

The following diagram illustrates the fundamental principle of Benzathine Penicillin G's long-acting mechanism. The stable crystalline salt, when injected intramuscularly, forms a depot that slowly dissolves, releasing the active Penicillin G moiety into circulation.

Caption: Molecular depot mechanism of Benzathine Penicillin G.

Mechanism of Action and Pharmacokinetics

Bactericidal Action of Penicillin G

Once liberated from the benzathine salt, penicillin G exerts its bactericidal effect. It belongs to the β-lactam class of antibiotics.[11] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][12] Specifically, penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes like DD-transpeptidase that are essential for the final step of cross-linking peptidoglycan chains.[11][12][13] This inhibition disrupts cell wall integrity, rendering the bacterium susceptible to osmotic lysis and death, particularly during active multiplication.[3][14] It is most effective against gram-positive bacteria, whose thick peptidoglycan layer is readily accessible.[1][11]

Dissolution-Limited Pharmacokinetics

The pharmacokinetic profile of Benzathine Penicillin G is entirely dictated by its slow, dissolution-rate-limited absorption from the intramuscular injection site.[3][6] Unlike highly soluble penicillin salts (e.g., Penicillin G Sodium) which are rapidly absorbed and excreted (half-life of ~30-60 minutes), Benzathine Penicillin G creates a long-lasting depot.[2][15]

The drug is slowly hydrolyzed at the injection site to release active penicillin G.[3][4] This gradual release leads to low but persistent plasma concentrations for extended periods. Following a single intramuscular injection of 1.2 million units, detectable concentrations of penicillin G can be maintained for 14 days or longer.[3] This sustained exposure is critical for eradicating slow-growing organisms like T. pallidum.

| Parameter | Penicillin G Sodium/Potassium (IV/IM) | Benzathine Penicillin G (IM) |

| Solubility | High | Very Low[3][6][10] |

| Absorption Rate | Rapid | Very Slow, Dissolution-Limited[2][3] |

| Time to Peak (Tmax) | Minutes | 24-48 hours[15][16] |

| Therapeutic Duration | Hours | Weeks (e.g., >2 weeks)[2][3][16] |

| Typical Use | Acute, severe infections | Prophylaxis, infections by highly susceptible organisms |

Table 1: Comparative Pharmacokinetic Characteristics of Penicillin G Salts.

Critical Quality Attributes and Analytical Characterization

The long-acting performance of a Benzathine Penicillin G formulation is not guaranteed by the API alone. It is critically dependent on the physical properties of the suspended particles in the final drug product. Therefore, rigorous characterization is essential during drug development and for ensuring bioequivalence of generic formulations.[17][18]

Key analytical workflows focus on the attributes that govern the dissolution rate: particle size distribution, crystallinity, and in vitro release kinetics.

Diagram: Analytical Workflow for LAI Characterization

This workflow outlines the essential experimental steps for characterizing a long-acting injectable suspension like Benzathine Penicillin G to ensure its desired performance.

Caption: Key experimental workflow for LAI formulation characterization.

Experimental Protocol: Particle Size Distribution Analysis

Rationale: The surface area available for dissolution is directly proportional to the particle size; smaller particles have a larger surface area-to-volume ratio and will dissolve faster. Controlling the particle size distribution is therefore paramount to achieving the desired release profile and ensuring batch-to-batch consistency.[19]

Methodology: Laser Diffraction

-

Sample Preparation:

-

Carefully withdraw a representative sample from the formulation vial after appropriate resuspension.

-

Prepare a dispersion of the sample in a suitable medium in which the drug is insoluble (e.g., mineral oil or a surfactant-containing aqueous solution) to prevent dissolution during measurement.

-

The dispersion should be sonicated for a defined period (e.g., 30-60 seconds) to break up loose agglomerates without fracturing primary crystals.

-

-

Instrument Setup (e.g., Malvern Mastersizer):

-

Select an appropriate measurement cell and set the pump/stirrer speed to ensure the suspension is homogeneous without introducing air bubbles.

-

Perform a background measurement with the clean dispersant.

-

-

Measurement:

-

Add the sample dispersion dropwise to the instrument until the target obscuration level (typically 10-20%) is reached.

-

Acquire data for a specified duration (e.g., 30 seconds). Perform at least three replicate measurements.

-

-

Data Analysis:

-

Use the Mie or Fraunhofer optical model to calculate the particle size distribution.

-

Report key parameters: Dv10, Dv50 (median particle size), and Dv90, and the Span value ((Dv90-Dv10)/Dv50) to describe the width of the distribution.[19]

-

Experimental Protocol: In Vitro Release Testing (IVRT)

Rationale: IVRT is a critical tool for assessing the performance of a long-acting formulation. It measures the rate of drug dissolution from the suspension into a release medium over time. A well-designed IVRT method can serve as a quality control tool and can be correlated with in vivo performance (IVIVC).[18][20]

Methodology: USP Apparatus 4 (Flow-Through Cell)

-

Apparatus Setup:

-

Assemble the USP Apparatus 4 with a flow-through cell of appropriate size (e.g., 22.6 mm).

-

Place a ruby bead and a retaining screen at the bottom of the cell.

-

-

Sample Loading:

-

Accurately weigh and transfer a representative amount of the Benzathine Penicillin G suspension into the flow-through cell.

-

Place a second screen on top to contain the sample.

-

-

Release Medium and Flow:

-

Select a release medium that ensures sink conditions (e.g., a phosphate buffer pH 7.4 with a small percentage of surfactant to aid wetting).

-

Pump the pre-warmed (37°C) release medium through the cell at a constant, slow flow rate (e.g., 4-8 mL/min).

-

-

Sample Collection:

-

Collect the eluate at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and onwards) using a fraction collector.

-

-

Quantification:

-

Analyze the concentration of dissolved Penicillin G in each collected fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the release profile (Cumulative % Release vs. Time).

-

Conclusion

The long-acting property of Benzathine Penicillin G Tetrahydrate is a masterclass in pharmaceutical design, where fundamental principles of chemistry and materials science are leveraged to achieve a specific, clinically vital pharmacokinetic outcome. By forming a sparingly soluble salt, the active Penicillin G molecule is sequestered in a crystalline depot, ensuring its slow and sustained release over weeks from a single intramuscular injection. This dissolution-rate-limited absorption is the core molecular basis for its prolonged therapeutic effect. The robust characterization of the formulation's physical attributes, particularly particle size and in vitro release, is critical for guaranteeing the quality, efficacy, and consistency of this essential medicine.

References

-

National Center for Biotechnology Information. (2024, February 12). Benzathine Penicillin - StatPearls. NCBI Bookshelf. [Link]

-

Creative Biolabs. (2024, July 17). What is the mechanism of Penicillin G Sodium?. [Link]

-

Wikipedia. (n.d.). Penicillin. [Link]

-

Urology Textbook. (n.d.). Penicillin: Mechanism of Action, Adverse Effects and Dosage. [Link]

-

News-Medical. (2023, January 18). Penicillin Mechanism. [Link]

-

Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, May 20). Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Penicillin G Benzathine?. [Link]

-

The University of Melbourne. (n.d.). Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever. [Link]

-

PubMed. (2013, April 15). Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations. [Link]

-

World Health Organization. (2021, October). BENZATHINE BENZYLPENICILLIN TETRAHYDRATE Draft proposal for revision in The International Pharmacopoeia. [Link]

-

MSD Manual Professional Edition. (n.d.). Penicillins - Infectious Disease. [Link]

-

ResearchGate. (2025, August 5). Benzathine penicillin G: A model for long-term pharmacokinetic comparison of parenteral long-acting formulations | Request PDF. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bicillin® LA (penicillin G benzathine injectable suspension) Disposable Syringe. [Link]

-

Syngene. (n.d.). Long Acting Injectables Development. [Link]

-

American Pharmaceutical Review. (2024, October 15). Long-Acting Injectables: Key Strategies, Challenges, and Emerging Trends. [Link]

-

National Institutes of Health. (n.d.). Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem. [Link]

-

Drugs.com. (2025, September 22). Penicillin G Benzathine Monograph for Professionals. [Link]

-

National Center for Biotechnology Information. (2025, October 24). Mechanistic Modeling of Intramuscular Administration of a Long-acting Injectable Accounting for Tissue Response At the Depot Site - PMC. [Link]

-

Pfizer Medical - US. (n.d.). BICILLIN® L-A (penicillin G benzathine) Clinical Pharmacology. [Link]

-

Dove Medical Press. (2024, February 19). Long-acting Injectable Microspheres Microstructure Formation | IJN. [Link]

-

Semantic Scholar. (2014, February 15). Preparation and Characterization of Benzathine Penicillin G Solid Dispersions Using Different Hydrophilic Carriers. [Link]

-

MDPI. (2024, April 19). Development of Mechanistic In Vitro–In Vivo Extrapolation to Support Bioequivalence Assessment of Long-Acting Injectables. [Link]

-

precisionFDA. (n.d.). PENICILLIN G BENZATHINE. [Link]

Sources

- 1. What is the mechanism of Penicillin G Benzathine? [synapse.patsnap.com]

- 2. Penicillins - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 3. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Population pharmacokinetics of penicillin G: insights into increased clearance at low concentrations to guide development of improved long-acting formulations for syphilis and prevention of rheumatic fever : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Benzathine penicillin G tetrahydrate | CymitQuimica [cymitquimica.com]

- 10. cdn.who.int [cdn.who.int]

- 11. news-medical.net [news-medical.net]

- 12. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. pfizermedical.com [pfizermedical.com]

- 15. urology-textbook.com [urology-textbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzathine penicillin G: a model for long-term pharmacokinetic comparison of parenteral long-acting formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long Acting Injectables Development | Syngene [syngeneintl.com]

- 19. Mechanistic Modeling of Intramuscular Administration of a Long-acting Injectable Accounting for Tissue Response At the Depot Site - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Deep Dive into the Preclinical Pharmacological Profile of Benzathine Penicillin G Tetrahydrate

Introduction: The Enduring Relevance of a Long-Acting Antibiotic

Benzathine penicillin G (BPG), a salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine, remains a cornerstone therapy for specific bacterial infections decades after its introduction.[1][2] Its primary utility lies in its unique pharmacokinetic profile: after deep intramuscular injection, it forms a tissue depot from which the active moiety, penicillin G, is slowly released over weeks.[3][4][5] This long-acting property is critical for treating infections like syphilis, caused by Treponema pallidum, and for the prophylaxis of rheumatic fever stemming from Streptococcus pyogenes infections, where sustained antibiotic exposure is paramount for efficacy.[1][6][7]